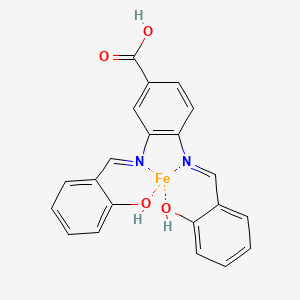
Salophen-10-propionate iron chelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salophen-10-propionate iron chelate is a synthetic compound that belongs to the class of iron chelators. Iron chelators are molecules that bind to iron ions, forming a stable complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salophen-10-propionate iron chelate typically involves the reaction of salophen (a Schiff base ligand) with iron salts under controlled conditions. The reaction is usually carried out in a solvent-free environment using high-speed ball milling, which allows for a shorter reaction time and better yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-speed ball milling and other non-conventional activation methods can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Salophen-10-propionate iron chelate undergoes various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, cycling between different oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the chelate can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while substitution reactions may result in new chelate complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Salophen-10-propionate iron chelate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Salophen-10-propionate iron chelate involves its ability to bind to iron ions, forming a stable complex. This binding can modulate the redox activity of iron, thereby influencing various biochemical processes. The compound targets heme oxygenase and other iron-related pathways, which play a crucial role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desferrioxamine: A clinically used iron chelator with a high affinity for iron but limited by its hydrophilicity and need for high doses.
Deferiprone: Another clinically used iron chelator that is more effective at lower concentrations but has potential side effects.
Deferasirox: A newer iron chelator with better oral bioavailability but also associated with certain adverse effects.
Uniqueness of Salophen-10-propionate Iron Chelate
This compound stands out due to its unique structure, which allows for efficient binding and stabilization of iron ions.
Eigenschaften
Molekularformel |
C23H20FeN2O4 |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
3-[3,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid;iron |
InChI |
InChI=1S/C23H20N2O4.Fe/c26-21-7-3-1-5-17(21)14-24-19-11-9-16(10-12-23(28)29)13-20(19)25-15-18-6-2-4-8-22(18)27;/h1-9,11,13-15,26-27H,10,12H2,(H,28,29); |
InChI-Schlüssel |
AOOVPENTASRVLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)CCC(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-[(2S)-2-[[(2S,3S)-1-Chloro-6-(diaminomethylideneamino)-2-hydroxyhexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]azanium](/img/structure/B10776362.png)
![(3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol](/img/structure/B10776364.png)
![(2S)-1-(3H-Indol-3-yl)-3-{[5-(6-isoquinolinyl)-3-pyridinyl]oxy}-2-propanamine](/img/structure/B10776373.png)
![(4R,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B10776382.png)
![Iron(4+);2-[[2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate](/img/structure/B10776384.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)




![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)

